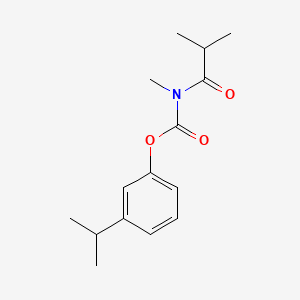
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.39 g/mol This compound is a derivative of carbamic acid and is commonly used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, isobutyrylmethyl-, m-cumenyl ester typically involves the reaction of isobutyrylmethyl carbamate with m-cumenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ester bond . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and m-cumenyl alcohol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of carbamic acid, isobutyrylmethyl-, m-cumenyl ester involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting AChE, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides and is crucial for its effectiveness in pest control .
Comparison with Similar Compounds
Similar Compounds
Methomyl: Another carbamate pesticide with similar AChE inhibition properties.
Carbaryl: Widely used in agriculture for pest control, also inhibits AChE.
Carbofuran: Known for its high toxicity and effectiveness as a pesticide.
Uniqueness
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other carbamates.
Properties
CAS No. |
5748-26-5 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-methyl-N-(2-methylpropanoyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-10(2)12-7-6-8-13(9-12)19-15(18)16(5)14(17)11(3)4/h6-11H,1-5H3 |
InChI Key |
PNBLZGHZVYLIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















